

Phenytoin calcium versus phenytoin sodium: a comparative analysis of in vitro stability

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Compound of Interest

Compound Name: *Phenytoin calcium*

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Phenytoin Calcium Versus Phenyltoin Sodium: A Comparative In Vitro Stability Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro stability of **phenytoin calcium** and phenyltoin sodium. The information presented is based on available experimental data to assist researchers and formulation scientists in understanding the physicochemical properties of these two salt forms of the widely used anticonvulsant drug, phenytoin.

Executive Summary

Phenyltoin sodium exhibits significantly higher aqueous solubility and a faster dissolution rate compared to **phenytoin calcium**. This fundamental difference in solubility is a critical factor influencing the in vitro stability and formulation strategies for these two salts. While extensive stability data is available for phenyltoin sodium, information on **phenytoin calcium** is less direct but can be inferred from studies on the interaction of phenyltoin sodium with calcium salts. Evidence strongly suggests that **phenytoin calcium** is a less soluble and more slowly dissolving entity. This guide summarizes the key stability characteristics, including solubility, dissolution profiles, and behavior under forced degradation conditions, to provide a comprehensive comparison.

Data Presentation

Table 1: Comparative Solubility of Phenytoin Sodium and Phenytoin Acid

Salt Form	Solubility in Water	pH Dependence of Solubility
Phenytoin Sodium	1 g in ~66 mL[1]	Solubility decreases as pH decreases.[2][3]
Phenytoin (Free Acid)	Practically insoluble[1]	Solubility increases with increasing pH.[3]

Note: Direct solubility data for **phenytoin calcium** is not readily available in the literature. However, studies on the interaction of phenytoin sodium with calcium sulfate suggest the formation of a less soluble **phenytoin calcium** salt.[4]

Table 2: In Vitro Dissolution Comparison

Salt Form	Dissolution Characteristics
Phenytoin Sodium	Generally rapid dissolution in aqueous media.[5]
Phenytoin Calcium (inferred)	Slower dissolution rate compared to phenytoin sodium due to lower solubility.[4][6]

Table 3: Summary of Forced Degradation Studies of Phenytoin Sodium

Stress Condition	Observations	Key Degradation Products
Acidic Hydrolysis	Degradation occurs. [7]	Benzophenone and other related substances. [8]
Alkaline Hydrolysis	Significant degradation observed (e.g., 8.66% degradation). [5]	Benzophenone and other related substances. [8]
Oxidative (e.g., H ₂ O ₂)	Prone to oxidation. [9]	Para-hydroxy phenytoin. [9]
Thermal	Stable up to 150°C. [10]	Decomposition products at temperatures >200°C. [10]
Photolytic	Relatively stable. [7]	Not a primary degradation pathway.

Note: Specific forced degradation data for **phenytoin calcium** is not available in the cited literature. However, the degradation pathway of the phenytoin molecule itself is expected to be similar regardless of the salt form, involving hydrolysis and oxidation of the hydantoin ring and its substituents.[\[9\]](#)[\[10\]](#)

Experimental Protocols

Dissolution Studies

A common method for in vitro dissolution testing of phenytoin sodium formulations involves the use of a USP dissolution apparatus.

- Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
- Medium: Typically, aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate different parts of the gastrointestinal tract.
- Volume: 900 mL.
- Temperature: 37 ± 0.5 °C.
- Rotation Speed: 50 or 100 RPM.

- Sampling: Aliquots are withdrawn at predetermined time intervals and analyzed for phenytoin concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Forced Degradation Studies

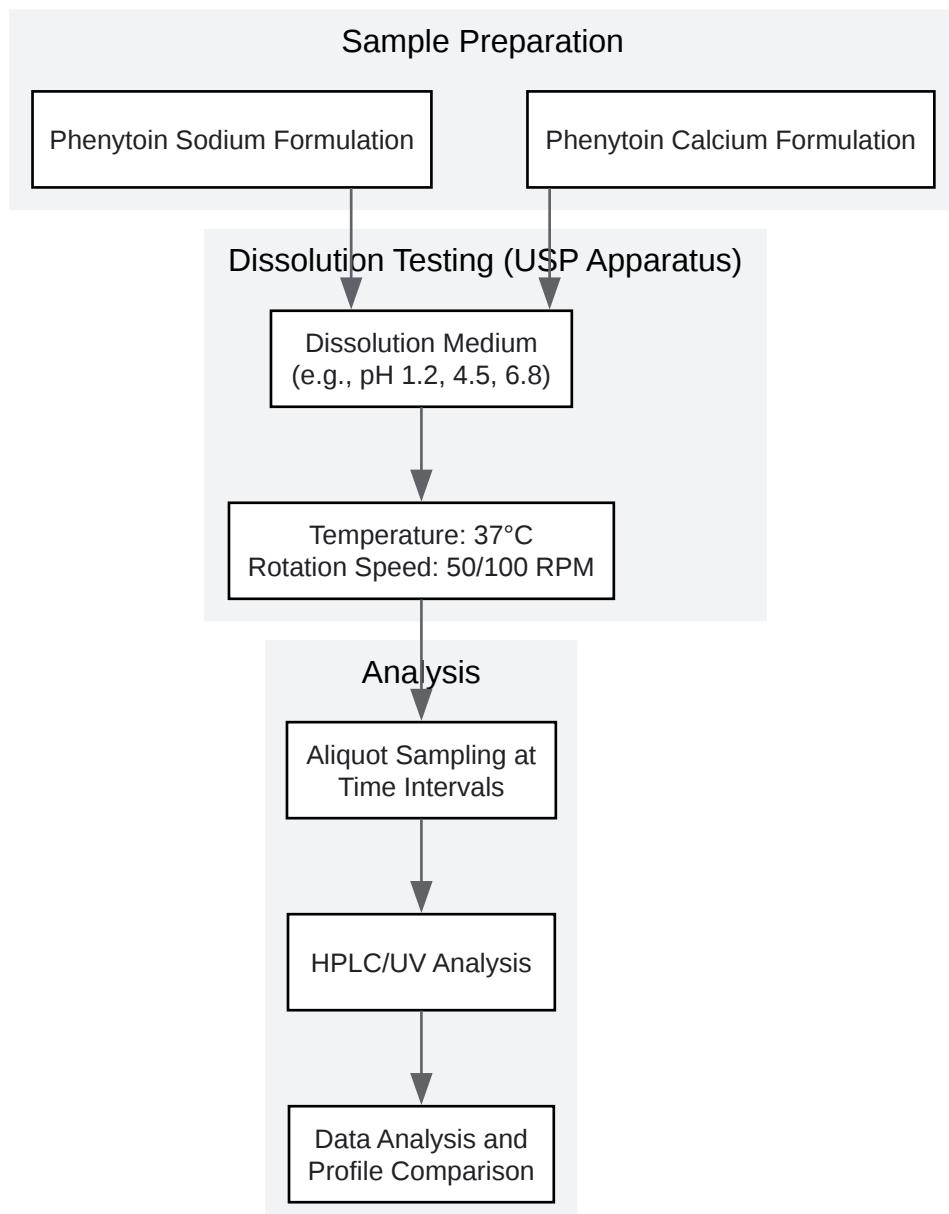
Forced degradation studies are performed to identify potential degradation products and pathways. A general protocol for phenytoin sodium is as follows:

- Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 50-60°C) for a specified period.[11]
- Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 M to 1 M NaOH) under similar temperature and time conditions as acid hydrolysis.[5][11]
- Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
- Thermal Degradation: The solid drug is exposed to high temperatures (e.g., 150-200°C) for a defined duration.[10]
- Photodegradation: The drug is exposed to a combination of UV and visible light in a photostability chamber.

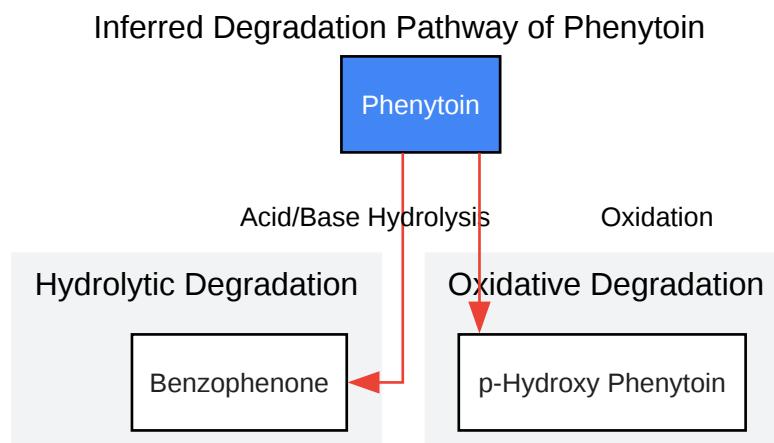
The samples from these stress conditions are then analyzed by a stability-indicating analytical method, typically HPLC, to separate and quantify the parent drug and any degradation products.[5]

Mandatory Visualizations

Experimental Workflow for Comparative Dissolution

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Caption: Workflow for comparing the in vitro dissolution of phenytoin salts.



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Caption: Simplified degradation pathway of the phenytoin molecule.

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